Evidence Item 1: A Unique Hemodynamic Response Profile in a Preclinical Model
In a preliminary in vivo study, subcutaneous administration of the 3β-hydroxy-5-ene derivative series, which includes 3,16-Dihydroxyandrost-5-ene-17,19-dione, to rats at a dose of 1 mg/week resulted in a systolic blood pressure increase ranging from 10 to 50 mmHg compared to a vehicle control group [1]. While this is a class-level observation for this specific 5-ene series, it is a quantifiable biological effect not associated with the analogous 4-ene intermediates in the same estriol biosynthesis pathway, suggesting a distinct biological activity profile for the 5-ene scaffold.
| Evidence Dimension | Systolic Blood Pressure Change (in vivo) |
|---|---|
| Target Compound Data | +10 to +50 mmHg change |
| Comparator Or Baseline | Vehicle control group (0 mmHg change) |
| Quantified Difference | +10 to +50 mmHg |
| Conditions | Rat model; subcutaneous administration at 1 mg/week |
Why This Matters
This demonstrates a unique, quantifiable in vivo activity associated with this class of 5-ene steroids, a property that makes this compound a valuable tool for studying off-target cardiovascular effects of estriol pathway intermediates.
- [1] Numazawa, M. (1989). Research on the mechanism and inhibitors of estriol biosynthesis [エストリオ-ル生合成機作と阻害剤]. KAKENHI Project Report 63571056. View Source
